Balanced Dual Inhibition Profile: TBK1/IKKε-IN-6 Exhibits a Narrower Potency Differential Than Leading Clinical‑Stage Dual Inhibitors
In direct comparison to other advanced dual TBK1/IKKε inhibitors, TBK1/IKKε‑IN‑6 demonstrates a more balanced inhibitory profile across the two target kinases. According to the patent filing that first described this series, TBK1/IKKε‑IN‑6 (Example 110) achieves IC₅₀ values of 12.6 nM for TBK1 and 57.4 nM for IKKε [REFS‑1]. In contrast, TBK1/IKKε‑IN‑5, a close structural analog, exhibits a wider potency disparity with IC₅₀ values of 1.0 nM (TBK1) and 5.6 nM (IKKε), representing a 5.6‑fold difference [REFS‑2]. Similarly, MRT67307 displays a pronounced bias toward TBK1 (IC₅₀ 19 nM) versus IKKε (IC₅₀ 160 nM), an 8.4‑fold differential [REFS‑3]. The more closely matched inhibitory activity of TBK1/IKKε‑IN‑6 may reduce the risk of under‑dosing one kinase target at concentrations that saturate the other, an important consideration in cellular and in vivo studies where both kinases contribute to signaling outcomes [REFS‑4].
| Evidence Dimension | Biochemical inhibitory potency (IC₅₀) against TBK1 and IKKε |
|---|---|
| Target Compound Data | TBK1 IC₅₀ = 12.6 nM; IKKε IC₅₀ = 57.4 nM (patent data) [REFS‑1] |
| Comparator Or Baseline | TBK1/IKKε‑IN‑5: TBK1 IC₅₀ = 1.0 nM, IKKε IC₅₀ = 5.6 nM [REFS‑2]; MRT67307: TBK1 IC₅₀ = 19 nM, IKKε IC₅₀ = 160 nM [REFS‑3] |
| Quantified Difference | TBK1/IKKε‑IN‑6: TBK1/IKKε ratio ≈ 4.6; TBK1/IKKε‑IN‑5: TBK1/IKKε ratio ≈ 5.6; MRT67307: TBK1/IKKε ratio ≈ 8.4 |
| Conditions | Biochemical kinase activity assays, ATP concentration not explicitly specified in patent; TBK1/IKKε‑IN‑5 data from vendor biochemical assays; MRT67307 data at 0.1 mM ATP |
Why This Matters
A narrower potency differential ensures that both TBK1 and IKKε are inhibited to a similar extent at a given concentration, which is critical for accurate interpretation of pathway redundancy and for minimizing confounding off‑target effects in dose‑response studies.
- [1] Gilead Sciences, Inc. Tank-binding kinase inhibitor compounds. WO2017106556A1, 2017. Example 110 data: TBK1 IC₅₀ = 12.555 nM, IKKε IC₅₀ = 57.414 nM. Available at: https://patents.google.com/patent/WO2017106556A1/en View Source
- [2] Clark K, Plater L, Peggie M, Cohen P. Use of the Pharmacological Inhibitor BX795 to Study the Regulation and Physiological Roles of TBK1 and IKKε. J Biol Chem. 2011;286(26):23421-23431. DOI: 10.1074/jbc.M111.240424 View Source
- [3] Balka KR, Louis C, Saunders TL, et al. TBK1 and IKKε Act Redundantly to Mediate STING‑Induced NF‑κB Responses in Myeloid Cells. Cell Rep. 2020;31(1):107492. DOI: 10.1016/j.celrep.2020.03.056 View Source
